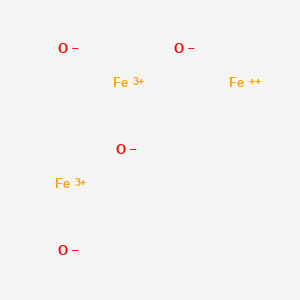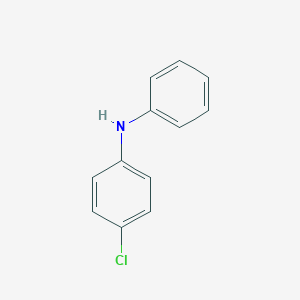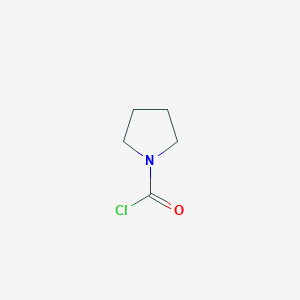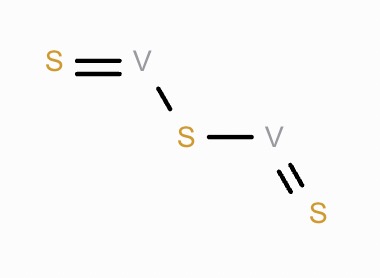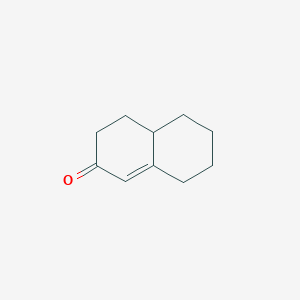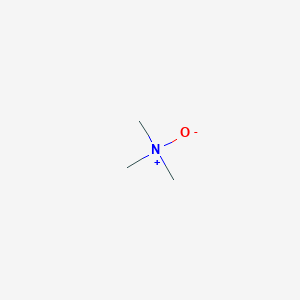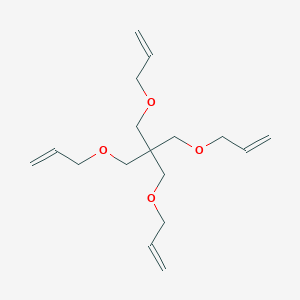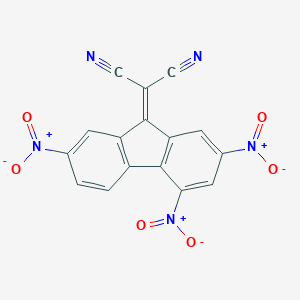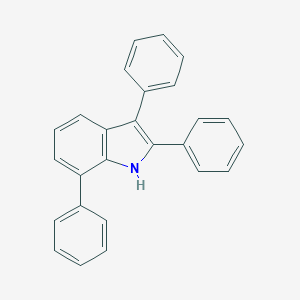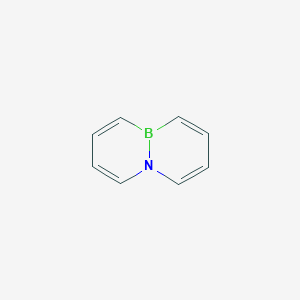
10,9-Borazaronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,9-Borazaronaphthalene, also known as BNAN, is a heterocyclic compound that contains boron. It has been found to have significant potential in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 10,9-Borazaronaphthalene is not fully understood. However, it is believed that it interacts with cellular components such as proteins and nucleic acids, leading to the inhibition of cell proliferation. 10,9-Borazaronaphthalene has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
10,9-Borazaronaphthalene has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 10,9-Borazaronaphthalene has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10,9-Borazaronaphthalene in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, 10,9-Borazaronaphthalene is also known to be unstable in the presence of moisture and oxygen, which can limit its use in certain experiments. Additionally, the synthesis of 10,9-Borazaronaphthalene can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving 10,9-Borazaronaphthalene. One area of interest is the development of new boron-containing compounds for use in cancer therapy. Another area of research involves the use of 10,9-Borazaronaphthalene as a fluorescent probe for the detection of boron in biological systems. Additionally, the potential use of 10,9-Borazaronaphthalene in the development of new materials and sensors is an area of active research.
Métodos De Síntesis
The synthesis of 10,9-Borazaronaphthalene can be achieved through several methods, including the reaction of 1,4-naphthoquinone with boron tribromide or boron trichloride in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,4-naphthoquinone with boron trifluoride etherate in the presence of a base. The yield of 10,9-Borazaronaphthalene can be improved by using a solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
10,9-Borazaronaphthalene has been found to have significant potential in various scientific research applications. It has been used as a fluorescent probe for the detection of boron in biological systems and as a precursor for the synthesis of boron-containing compounds. 10,9-Borazaronaphthalene has also been studied for its potential as an anticancer agent, due to its ability to inhibit the proliferation of cancer cells.
Propiedades
Número CAS |
1425-58-7 |
|---|---|
Nombre del producto |
10,9-Borazaronaphthalene |
Fórmula molecular |
C8H8BN |
Peso molecular |
128.97 g/mol |
Nombre IUPAC |
azaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H8BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H |
Clave InChI |
GSVAFVMURLKGLG-UHFFFAOYSA-N |
SMILES |
B12C=CC=CN1C=CC=C2 |
SMILES canónico |
B12C=CC=CN1C=CC=C2 |
Otros números CAS |
1425-58-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



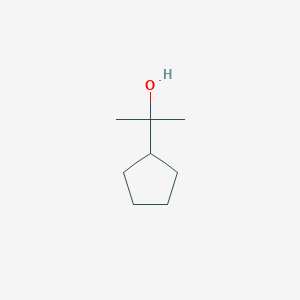
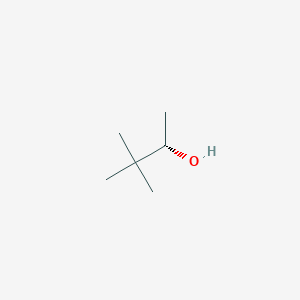
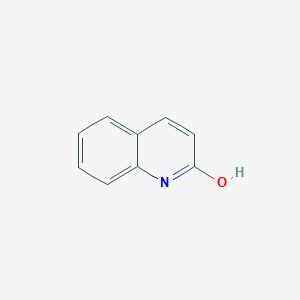
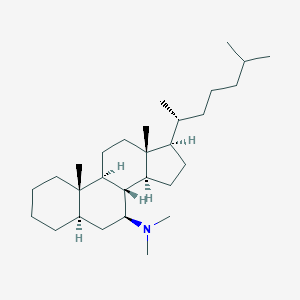
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
